molecular formula C8H20BrN B8710553 N-ethyldiisopropylamine hydrobromide

N-ethyldiisopropylamine hydrobromide

Cat. No. B8710553
M. Wt: 210.16 g/mol
InChI Key: SWLQAGBBUFCESY-UHFFFAOYSA-N
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Patent
US06174881B1

Procedure details

A suspension of 52 g of 2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine in 1.5 l of tetrahydrofuran was treated in succession with 58 ml of N-ethyldiisopropylamine and 44 ml of ethyl bromopyruvate and the mixture was stirred at 65° C. for 20 min. Then, a further 5.8 ml of N-ethyldiisopropylamine and 44 ml of ethyl bromopyruvate were added and the mixture was stirred at 65° C. for a further 20 min. After cooling in an ice bath 0.5 l of diethyl ether was added and the crystals were filtered off. 49.5 g of N-ethyldiisopropylamine hydrobromide were obtained. The filtrate was evaporated in a vacuum, the residue was taken up in dichloromethane and shaken twice with saturated aqueous sodium hydrogen carbonate solution. The organic phase was dried over sodium sulphate and chromatographed over 2 kg of silica gel. With dichloromethane/ethanol 197:3 and 196:4 there were firstly eluted small amounts of impurities, then with dichloromethane/ethanol 97:3, 95:5 and 94:6 there were isolated a total of 58.2 g of ethyl 3-[2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepin-1-yl]pyruvate. This was dissolved in 11 of acetic acid and stirred at 100° C. for 3.5 h. The solution was then evaporated in a vacuum and the residue was partitioned between dichloromethane and saturated aqueous sodium hydrogen carbonate solution (11 of each). The dichloromethane phase was separated, dried over sodium sulphate and chromatographed over 2 kg of silica gel. 17.2 g of ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate were obtained as dark red crystals by elution with ethyl acetate. This was again chromatographed over 2 kg of silica gel. Strongly coloured impurities were eluted with ethyl acetate/dichloromethane 1:1 and 2:1. The desired ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate was eluted with ethyl acetate. There were obtained 11.7 g of ethyl 8-bromo-6-(2-pyridyl)-4H-imidazo[1,2-a][1,4]benzodiazepine-2-carboxylate of m.p. 227-230° C.
Name
2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 mL
Type
reactant
Reaction Step Two
Quantity
44 mL
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
44 mL
Type
reactant
Reaction Step Three
Quantity
0.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1CN=C(C2C=CC=CN=2)C2C=C([Br:19])C=CC=2N=1.[CH2:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])[CH3:21].BrCC(=O)C(OCC)=O.C(OCC)C>O1CCCC1>[BrH:19].[CH2:20]([N:22]([CH:26]([CH3:28])[CH3:27])[CH:23]([CH3:25])[CH3:24])[CH3:21] |f:5.6|

Inputs

Step One
Name
2-amino-7-bromo-5-(2-pyridyl)-3H-1,4-benzodiazepine
Quantity
52 g
Type
reactant
Smiles
NC1=NC2=C(C(=NC1)C1=NC=CC=C1)C=C(C=C2)Br
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
58 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
44 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Three
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
44 mL
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 65° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 65° C. for a further 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the crystals were filtered off

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Br.C(C)N(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 49.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.